tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that features a unique oxabicyclo structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic structure imparts significant strain, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes or aldehydes with bicyclo[1.1.0]butanes under photoredox catalysis . This method uses a strongly oxidizing acridinium organophotocatalyst to facilitate the reaction, leading to the formation of the desired oxabicyclo structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical synthesis process. This would require optimizing reaction conditions, such as light intensity, catalyst concentration, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the opening of the bicyclic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can lead to ring-opened products.
Scientific Research Applications
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly those with strained ring systems.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Material Science: Its incorporation into polymers and other materials can impart unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is primarily through its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Similar in structure but lacks the oxygen atom in the ring.
Bicyclo[1.1.0]butane: A smaller bicyclic compound with higher ring strain.
Oxabicyclo[2.2.1]heptane: Contains an additional carbon atom in the ring, leading to different reactivity.
Uniqueness
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific oxabicyclo structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2648962-05-2 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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